Methyl 3-((5-bromothiazol-2-yl)methylthio)propanoate
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Overview
Description
Methyl 3-((5-bromothiazol-2-yl)methylthio)propanoate is a chemical compound that features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((5-bromothiazol-2-yl)methylthio)propanoate typically involves the reaction of 5-bromo-1,3-thiazole-2-carbaldehyde with methyl 3-mercaptopropanoate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((5-bromothiazol-2-yl)methylthio)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The bromine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require a base like potassium carbonate and a polar aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-((5-bromothiazol-2-yl)methylthio)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Methyl 3-((5-bromothiazol-2-yl)methylthio)propanoate involves its interaction with biological targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-{[(5-chloro-1,3-thiazol-2-yl)methyl]sulfanyl}propanoate
- Methyl 3-{[(5-fluoro-1,3-thiazol-2-yl)methyl]sulfanyl}propanoate
- Methyl 3-{[(5-iodo-1,3-thiazol-2-yl)methyl]sulfanyl}propanoate
Uniqueness
Methyl 3-((5-bromothiazol-2-yl)methylthio)propanoate is unique due to the presence of the bromine atom, which can enhance its reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity contribute to distinct chemical and biological behaviors, making this compound particularly interesting for further research and development.
Properties
Molecular Formula |
C8H10BrNO2S2 |
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Molecular Weight |
296.2 g/mol |
IUPAC Name |
methyl 3-[(5-bromo-1,3-thiazol-2-yl)methylsulfanyl]propanoate |
InChI |
InChI=1S/C8H10BrNO2S2/c1-12-8(11)2-3-13-5-7-10-4-6(9)14-7/h4H,2-3,5H2,1H3 |
InChI Key |
GPVNIVKGVDKSMB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCSCC1=NC=C(S1)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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